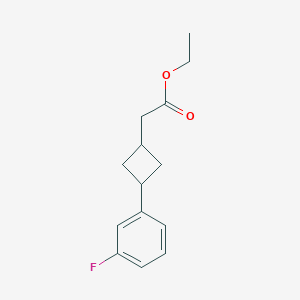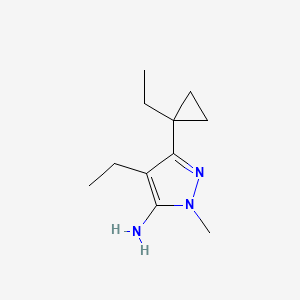
1-Cyclopropyl-2-(5-methylmorpholin-3-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropyl-2-(5-methylmorpholin-3-yl)propan-1-one is an organic compound with the molecular formula C₁₁H₁₉NO₂. This compound is known for its unique structure, which includes a cyclopropyl group and a morpholine ring. It is primarily used in research and development within the fields of chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-2-(5-methylmorpholin-3-yl)propan-1-one typically involves the reaction of cyclopropyl ketone with 5-methylmorpholine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to achieve the desired product quality.
化学反応の分析
Types of Reactions
1-Cyclopropyl-2-(5-methylmorpholin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
1-Cyclopropyl-2-(5-methylmorpholin-3-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Cyclopropyl-2-(5-methylmorpholin-3-yl)propan-1-one involves its interaction with specific molecular targets. The cyclopropyl group and morpholine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
1-Cyclopropyl-2-(5-methylmorpholin-4-yl)propan-1-one: Similar structure but with a different position of the methyl group.
2-(3-methylmorpholin-4-yl)propan-1-amine: Contains a morpholine ring but with an amine group instead of a ketone.
3-(2-methylmorpholin-4-yl)propan-1-ol: Similar structure but with an alcohol group.
Uniqueness
1-Cyclopropyl-2-(5-methylmorpholin-3-yl)propan-1-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its cyclopropyl group provides rigidity and stability, while the morpholine ring enhances its solubility and reactivity.
特性
分子式 |
C11H19NO2 |
|---|---|
分子量 |
197.27 g/mol |
IUPAC名 |
1-cyclopropyl-2-(5-methylmorpholin-3-yl)propan-1-one |
InChI |
InChI=1S/C11H19NO2/c1-7-5-14-6-10(12-7)8(2)11(13)9-3-4-9/h7-10,12H,3-6H2,1-2H3 |
InChIキー |
FBNRZEPRAJDNDB-UHFFFAOYSA-N |
正規SMILES |
CC1COCC(N1)C(C)C(=O)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


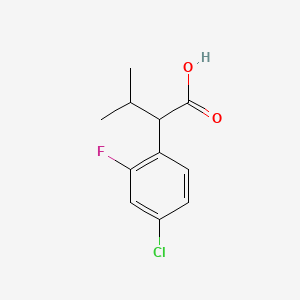
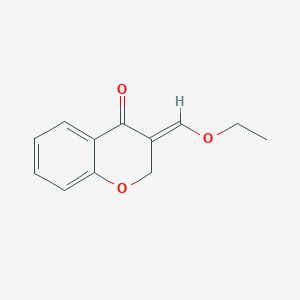
![3-Ethyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B13319398.png)
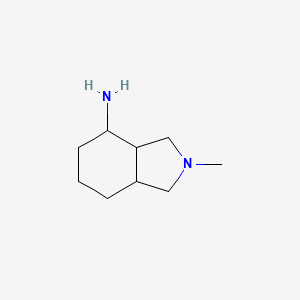
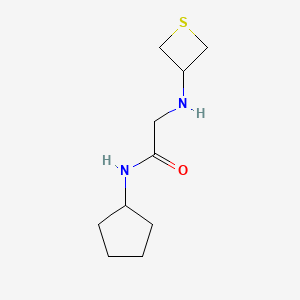
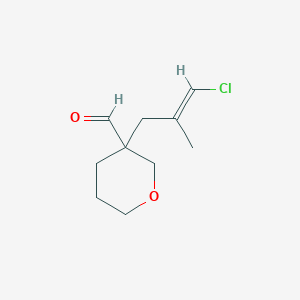
![Benzyl 2-oxo-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13319421.png)

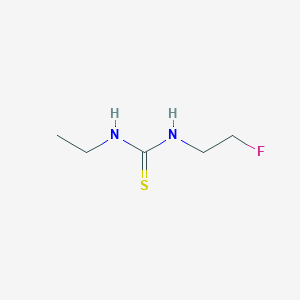
![N'-Hydroxy-2-[(2-methylpropyl)sulfanyl]ethanimidamide](/img/structure/B13319444.png)
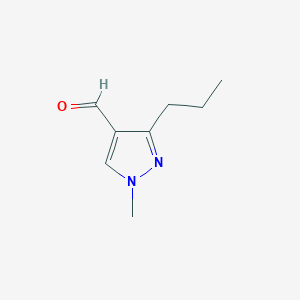
![(Oxolan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13319454.png)
